N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Description
N-(4-Methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a methoxy-substituted phenyl ring and a methylpyridazine moiety. The piperazine core and carboxamide linker are critical for binding affinity and selectivity, as seen in analogous molecules .
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-12-15(25-3)5-6-16(13)19-18(24)23-10-8-22(9-11-23)17-7-4-14(2)20-21-17/h4-7,12H,8-11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNPUGNVKZOPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Substitution reactions:
Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide: may have various applications in scientific research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as a drug candidate for neurological or psychiatric disorders.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide would depend on its specific biological targets. It might interact with receptors in the central nervous system, modulating neurotransmitter activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Pharmacological Implications
- Piperazine-Carboxamide Linker : The carboxamide group in the target compound is a shared feature with PKM-833 (FAAH inhibitor) and JNJ Compound A (DGAT1 inhibitor). This linker enhances hydrogen bonding with enzyme active sites, as demonstrated by PKM-833’s high FAAH affinity (IC₅₀ = 3.2 nM) . Removal of the carbonyl group in D3R ligands (e.g., from 8j to 15b in ) reduced D3R binding by >100-fold, underscoring its necessity for receptor interaction .
- Aromatic Substituents: Methoxy Groups: The 4-methoxy group in the target compound may enhance metabolic stability and membrane permeability, similar to JNJ Compound A’s methoxyphenyl acetyl group . Pyridazine vs. Pyridine: The 6-methylpyridazine moiety distinguishes the target compound from BCTC’s chloropyridine ring.
- Methyl Substitutions : The 2-methyl group on the phenyl ring may sterically hinder off-target interactions, a strategy employed in A2–A6 derivatives to improve selectivity .
Functional Comparisons
- Enzyme Inhibition: PKM-833 and JNJ Compound A exhibit nanomolar potency against FAAH and DGAT1, respectively. The target compound’s lack of a trifluoromethyl group (cf. PKM-833) or dichlorophenyl moiety (cf. JNJ Compound A) may reduce its enzyme affinity but improve pharmacokinetic properties .
- Receptor Selectivity : The D3R-selective carboxamides in achieve >1000-fold selectivity over D2R via E2 loop interactions. The target compound’s methoxy-methylphenyl group may similarly exploit receptor subpockets for selectivity .
- Anticancer Activity: While A2–A6 derivatives focus on quinazolinone scaffolds, the target compound’s pyridazine core could offer unique interactions with kinase targets, though this requires experimental validation .
Biological Activity
N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C20H24N4O2
- Molecular Weight : 352.43 g/mol
The structure includes a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that this compound may act as an antagonist or modulator of certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.
Key Mechanisms:
- Receptor Binding : The compound may exhibit affinity for serotonin and dopamine receptors, potentially influencing mood and behavior.
- Enzyme Inhibition : It could inhibit enzymes related to inflammatory pathways, suggesting anti-inflammatory properties.
Biological Activity and Therapeutic Applications
Research indicates that this compound may possess several biological activities:
- Antidepressant Effects : In animal models, the compound has shown promise in reducing depressive-like behaviors, indicating potential use in treating depression.
- Anti-inflammatory Properties : Studies have suggested that it may reduce inflammation in various models, which could be beneficial for conditions like arthritis.
- Antitumor Activity : Preliminary findings indicate cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities from Related Studies
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperazine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : This step involves reactions with carboxylic acids or their derivatives to form the carboxamide group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
